molecular formula C8H18O3 B12652982 (R*,S*)-(1)-4,4'-Oxydibutan-2-ol CAS No. 94109-56-5

(R*,S*)-(1)-4,4'-Oxydibutan-2-ol

Cat. No.: B12652982
CAS No.: 94109-56-5
M. Wt: 162.23 g/mol
InChI Key: AFSYRVDDZGJTIL-OCAPTIKFSA-N
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Description

(R*,S*)-(1)-4,4’-Oxydibutan-2-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of two hydroxyl groups and an ether linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with an appropriate oxidizing agent to introduce the ether linkage. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(R*,S*)-(1)-4,4’-Oxydibutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the ether linkage, which provide reactive sites for different reagents.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like sodium hydride or sodium methoxide are used to replace the hydroxyl groups with other functional groups.

Major Products

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(R*,S*)-(1)-4,4’-Oxydibutan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (R*,S*)-(1)-4,4’-Oxydibutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ether linkage allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the ether linkage.

    Tetrahydrofuran: An ether compound with a similar ring structure but without hydroxyl groups.

    2-Butanol: A secondary alcohol with a similar hydroxyl group but different structural arrangement.

Uniqueness

(R*,S*)-(1)-4,4’-Oxydibutan-2-ol is unique due to its combination of hydroxyl groups and an ether linkage, providing distinct reactivity and versatility in chemical reactions. This combination allows it to participate in a wider range of reactions and applications compared to its similar compounds.

Properties

CAS No.

94109-56-5

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

(2R)-4-[(3S)-3-hydroxybutoxy]butan-2-ol

InChI

InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3/t7-,8+

InChI Key

AFSYRVDDZGJTIL-OCAPTIKFSA-N

Isomeric SMILES

C[C@H](CCOCC[C@H](C)O)O

Canonical SMILES

CC(CCOCCC(C)O)O

Origin of Product

United States

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